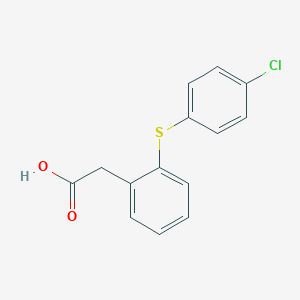

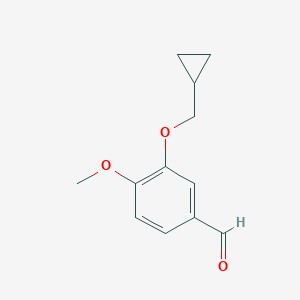

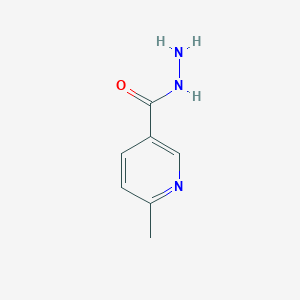

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Descripción general

Descripción

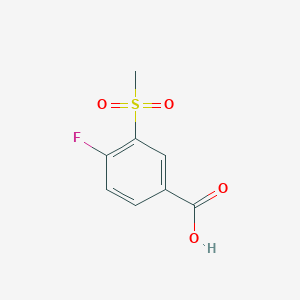

“3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid” is a chemical compound with the molecular formula C12H12F2O4 . It is an intermediate metabolite of an active small molecule compound .

Synthesis Analysis

While specific synthesis methods for “3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde” are not available, cyclopropanation strategies are often used in the synthesis of complex molecular architectures containing cyclopropanes .Molecular Structure Analysis

The molecular structure of “3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid” includes a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzoic acid moiety .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Processes : The compound has been used in various synthetic processes. For instance, it has been involved in the synthesis of benzaldehyde derivatives and Schiff base compounds, demonstrating its utility in complex chemical reactions (Güler et al., 2012).

Structural Characterization : Studies have shown that the structural properties of similar benzaldehyde derivatives are explored through methods like X-ray crystallography, revealing details about molecular conformations and interactions (Jin & Zhou, 2010).

Chemical Synthesis and Optimization

Optimization of Synthetic Routes : Studies have focused on optimizing the synthesis of similar compounds, indicating the ongoing research in improving the efficiency and yield of such chemical processes (Collins et al., 2016).

Applications in Molecular Studies

Molecular Imaging and Labeling : The compound's derivatives have been used in molecular imaging, utilizing isotopically labeled versions for research in biochemistry and pharmacology (Collins et al., 2016).

Investigation of Molecular Interactions : There is significant interest in understanding the interactions at a molecular level, such as hydrogen bonding, which is critical for applications in materials science and drug design (Wu, 2009).

Catalytic and Photochemical Applications

Catalysis : Research shows its utility in catalytic processes, suggesting its potential application in industrial chemistry for the synthesis of various compounds (Tandon et al., 2006).

Photocatalytic Applications : The compound and its derivatives have been studied for their photocatalytic properties, which are crucial in the development of new materials and environmental applications (Yurdakal et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . This process leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .

Mode of Action

The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the integrity of the epithelial layer . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is involved in the regulation of cell growth, proliferation, differentiation, and apoptosis . By inhibiting this pathway, the compound prevents the transformation of epithelial cells into mesenchymal cells, a key event in the development of fibrosis .

Pharmacokinetics

It is known that the compound is used to treat rats in models of tracheal instillation of bleomycin . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The compound has been shown to have therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin . .

Action Environment

The environment in which the compound acts is primarily the lung tissue, where it interacts with type 2 lung epithelial cells

Propiedades

IUPAC Name |

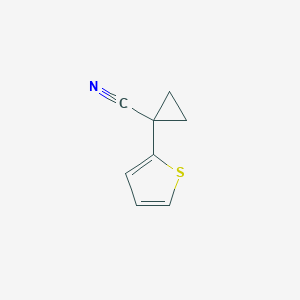

3-(cyclopropylmethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGKQILTBTXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623812 | |

| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |

CAS RN |

153200-64-7 | |

| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)